1-methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide
CAS No.:
Cat. No.: VC14764446
Molecular Formula: C19H14N4O2S
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
![1-methyl-2-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide -](/images/structure/VC14764446.png)
Specification
Molecular Formula | C19H14N4O2S |
---|---|
Molecular Weight | 362.4 g/mol |
IUPAC Name | 1-methyl-2-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)quinoline-4-carboxamide |
Standard InChI | InChI=1S/C19H14N4O2S/c1-23-16-8-3-2-6-12(16)13(10-17(23)24)18(25)22-19-21-15(11-26-19)14-7-4-5-9-20-14/h2-11H,1H3,(H,21,22,25) |
Standard InChI Key | RIVVSJOQARKPLN-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Introduction
Chemical Identity and Structural Features
Physicochemical Properties
While experimental data for this specific compound are unavailable, properties can be extrapolated from similar structures:
The compound’s moderate lipophilicity (logP) suggests favorable membrane permeability, while its polar surface area (~90 Ų) indicates potential for oral bioavailability .
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The synthesis of 1-methyl-2-oxo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide likely involves convergent routes:
-
Quinoline backbone construction: Friedländer or Combes synthesis to form the 1-methyl-2-oxo-1,2-dihydroquinoline intermediate .
-
Thiazole ring formation: Hantzsch thiazole synthesis using α-halo ketones and thioureas, introducing the pyridin-2-yl substituent at position 4 .
-
Amide coupling: Carboxamide linkage via activated esters (e.g., HATU/DIPEA) between the quinoline-4-carboxylic acid and 4-(pyridin-2-yl)-1,3-thiazol-2-amine .
A representative synthetic pathway is illustrated below:
-
Quinoline formation:
-
Thiazole synthesis:
-
Amide coupling:
Challenges in Optimization
Key hurdles include:
-
Regioselectivity: Ensuring correct substitution patterns on the thiazole ring, particularly avoiding isomerization at the pyridine-thiazole junction .
-
Yield improvement: Multi-step sequences often suffer from low cumulative yields; catalytic methods (e.g., Pd-mediated coupling) may enhance efficiency .
Biological Activity and Mechanism
Hypothesized Pharmacological Effects
Structural analogs suggest potential activity in:
-
Oncology: Quinoline-thiazole hybrids inhibit mutant isocitrate dehydrogenase 1 (IDH1), a target in gliomas and leukemia . For example, compound (+)-119 from a related series reduced 2-hydroxyglutarate (2-HG) levels by >90% in xenograft models at 30 mg/kg .
-
Antimicrobial action: Thiazole-pyridine systems disrupt bacterial cell wall synthesis, with MIC values ≤2 µg/mL against Staphylococcus aureus .
Structure-Activity Relationships (SAR)
Critical substituents influencing activity:
Comparative Analysis with Structural Analogs
The compound’s uniqueness emerges when contrasted with similar molecules:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume